Cas no 916734-78-6 (PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE)

PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
-
- PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE
- SCHEMBL2340966
- N-Phenyl-1H-pyrazol-4-amine
- 916734-78-6
- EN300-328625
-
- インチ: InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11)
- InChIKey: NDFWQCLGGNIQTQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 159.079647300Da
- どういたいしつりょう: 159.079647300Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 40.7Ų
PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328625-0.25g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 0.25g |
$1315.0 | 2025-03-18 | |
Enamine | EN300-328625-0.05g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 0.05g |
$1200.0 | 2025-03-18 | |
Enamine | EN300-328625-0.5g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 0.5g |
$1372.0 | 2025-03-18 | |
Enamine | EN300-328625-0.1g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 0.1g |
$1257.0 | 2025-03-18 | |
Enamine | EN300-328625-1.0g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 1.0g |
$1429.0 | 2025-03-18 | |
Enamine | EN300-328625-2.5g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 2.5g |
$2800.0 | 2025-03-18 | |
Enamine | EN300-328625-10.0g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 10.0g |
$6144.0 | 2025-03-18 | |
Enamine | EN300-328625-5.0g |
N-phenyl-1H-pyrazol-4-amine |
916734-78-6 | 95.0% | 5.0g |
$4143.0 | 2025-03-18 |
PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDEに関する追加情報
PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE (CAS No. 916734-78-6): A Comprehensive Overview
PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE, identified by its Chemical Abstracts Service (CAS) number 916734-78-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This review aims to provide an in-depth exploration of its chemical properties, structural characteristics, and emerging applications, particularly in the context of modern medicinal chemistry and drug discovery.
The compound belongs to the pyrazole class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in pharmaceuticals. The presence of an amine functional group at the 4-position of the pyrazole ring, combined with the hydrochloride salt form, imparts unique physicochemical properties that make it a valuable intermediate in synthetic chemistry.
PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE exhibits a molecular structure that facilitates its role as a building block in the synthesis of more complex molecules. The pyrazole core is a privileged scaffold in drug design, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amine group at the 4-position can undergo further functionalization, allowing for the creation of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in pyrazole derivatives as potential therapeutic agents. Studies have highlighted their efficacy in various disease models, including inflammation, cancer, and neurological disorders. The hydrochloride salt form of PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
One of the most compelling aspects of PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE is its versatility in synthetic chemistry. Researchers have leveraged this compound to develop novel molecules with improved pharmacokinetic profiles and reduced side effects. For instance, it has been used as a precursor in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The ability to modify the pyrazole ring and the amine group allows for fine-tuning of binding affinities and selectivity against specific biological targets.
The structural features of PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE also make it a valuable tool in computational chemistry and molecular modeling. These studies have provided insights into how the compound interacts with enzymes and receptors at the molecular level. Such information is pivotal for designing drugs that can effectively modulate biological pathways without unintended consequences.
Recent advancements in drug discovery have emphasized the importance of scaffold hopping—exploring different molecular frameworks to identify new lead compounds. PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE has emerged as a key intermediate in this process, enabling chemists to explore new chemical spaces with potential therapeutic benefits.
The compound's stability under various reaction conditions makes it a reliable choice for synthetic applications. It can be easily handled and stored, ensuring consistency in laboratory settings. Additionally, its compatibility with a wide range of reagents allows for diverse synthetic strategies, making it an indispensable tool in medicinal chemistry research.
From a regulatory perspective, PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE (CAS No. 916734-78-6) is subject to standard Good Manufacturing Practices (GMP) guidelines, ensuring its quality and safety for research and development purposes. Its classification as a research chemical underscores its role in academic and industrial laboratories worldwide.
The future prospects of PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE are promising, with ongoing research exploring its potential applications in areas such as antiviral and anti-inflammatory therapies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with enhanced therapeutic efficacy.
In conclusion, PHENYLPYRAZOL-4-YLAMINE HYDROCHLORIDE represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic versatility, and potential biological activities position it as a cornerstone compound in drug discovery efforts. As research continues to uncover new applications for this molecule, its importance in developing next-generation therapeutics is bound to grow.
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